molecular formula C10H13BrO B8346585 p-(1-Bromopropyl)anisole CAS No. 536-44-7

p-(1-Bromopropyl)anisole

Cat. No.: B8346585
CAS No.: 536-44-7
M. Wt: 229.11 g/mol
InChI Key: HXKPUARSGIFGQU-UHFFFAOYSA-N
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Description

218-577-4) is an aromatic ether derivative with the molecular formula C₁₀H₁₃BrO . It consists of a methoxy-substituted benzene ring (anisole core) attached to a 3-bromopropyl chain. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its solubility in polar and nonpolar solvents (due to the anisole moiety) enhances its versatility in cross-coupling reactions .

Properties

CAS No.

536-44-7

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(1-bromopropyl)-4-methoxybenzene

InChI

InChI=1S/C10H13BrO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

HXKPUARSGIFGQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Myristicin (5-Allyl-2,3-(methylenedioxy)anisole)

  • Formula : C₁₁H₁₂O₃
  • Structure : Features a methoxy group, a methylenedioxy ring, and an allyl chain instead of a bromopropyl group.
  • Properties : Myristicin is a natural product found in nutmeg and parsley. Unlike p-(1-bromopropyl)anisole, its allyl group participates in [2,3]-sigmatropic rearrangements, making it relevant in flavor chemistry and toxicology studies.
  • Applications : Used as a flavoring agent and studied for its psychoactive and cytotoxic effects .

1-Bromopropane (n-Propyl Bromide)

  • Formula : C₃H₇Br
  • Structure : A simple alkyl bromide lacking the aromatic anisole group.
  • Properties: Volatile liquid (boiling point: 71°C) with high solvency power. It is a known neurotoxin and ozone-depleting substance.
  • Applications : Industrial solvent for adhesives, aerosols, and degreasing. Its reactivity in SN2 reactions contrasts with the aromatic-electrophile synergy in this compound .

p-(Dimethoxymethyl)Anisole

  • Formula: Not explicitly stated, but inferred as C₁₀H₁₄O₃ (based on substituents).
  • Structure : Contains a dimethoxymethyl group (-CH(OCH₃)₂) para to the methoxy group.
  • Properties : Enhanced electron-donating effects from multiple methoxy groups likely increase aromatic ring reactivity in electrophilic substitutions compared to this compound.
  • Applications: Potential use in lignin valorization or as a precursor to biofuels, similar to other anisole derivatives .

p-(1-Cyclohexen-1-yl)Anisole

  • Structure : Anisole substituted with a cyclohexenyl group.
  • Applications : May serve as a diene in cycloadditions or a chiral building block in asymmetric synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Key Applications
This compound C₁₀H₁₃BrO 229.11 g/mol Methoxy, bromopropyl Pharmaceutical intermediates
Myristicin C₁₁H₁₂O₃ 192.21 g/mol Methoxy, methylenedioxy, allyl Flavoring, toxicology studies
1-Bromopropane C₃H₇Br 122.99 g/mol Bromoalkyl Industrial solvent
p-(Dimethoxymethyl)anisole C₁₀H₁₄O₃ 182.22 g/mol Methoxy, dimethoxymethyl Biofuel precursor

Research Findings and Reactivity Insights

  • Catalytic Behavior: Pt/Al₂O₃ catalyzes hydrodeoxygenation (HDO) of anisole derivatives, but bromine in this compound may poison acidic sites, reducing HDO efficiency compared to non-halogenated analogs .
  • Kinetics: Anisole derivatives follow pseudo-first-order kinetics in hydrogenation reactions. The bromopropyl group’s electron-withdrawing effect could slow hydrogenolysis rates relative to allyl or methoxy-substituted analogs .
  • Toxicity : Unlike 1-bromopropane, this compound’s aromatic ring may reduce volatility and neurotoxic risks, though bromine still poses environmental concerns .

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